Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt

physicochemical characterization surfactant identity verification quality control

Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt (CAS 93919-48-3, EINECS 300-032-8) is a branched-chain anionic surfactant belonging to the alkylbenzenesulfonate class. Its structure features a benzene ring substituted with a hydroxyl group, two nonyl (C9) hydrocarbon chains, and a sulfonate group neutralized by an ammonium counterion, yielding a molecular formula of C24H45NO4S and a molecular weight of 443.7 g/mol.

Molecular Formula C24H42O4S.H3N
C24H45NO4S
Molecular Weight 443.7 g/mol
CAS No. 93919-48-3
Cat. No. B13963993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, hydroxydinonyl-, monoammonium salt
CAS93919-48-3
Molecular FormulaC24H42O4S.H3N
C24H45NO4S
Molecular Weight443.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+]
InChIInChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3
InChIKeyCUNMREIVAZKGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, Hydroxydinonyl-, Monoammonium Salt (CAS 93919-48-3): Surfactant Identity and Procurement Baseline


Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt (CAS 93919-48-3, EINECS 300-032-8) is a branched-chain anionic surfactant belonging to the alkylbenzenesulfonate class. Its structure features a benzene ring substituted with a hydroxyl group, two nonyl (C9) hydrocarbon chains, and a sulfonate group neutralized by an ammonium counterion, yielding a molecular formula of C24H45NO4S and a molecular weight of 443.7 g/mol [1]. The compound is listed on the Canadian Domestic Substances List (DSL) [2], the US EPA TSCA Inventory [3], and the European INERIS substance database [4], confirming its established status in industrial chemical commerce.

Solubility Context Ammonium salt may exhibit higher aqueous solubility relative to sodium or potassium forms
Structure–HLB Branched dinonyl substitution provides distinct hydrophobic–hydrophilic balance vs. linear LAS
Regulatory Fit Listed on US EPA TSCA Inventory and Canadian DSL, supporting North American procurement

Why Generic Substitution of Hydroxydinonyl Benzenesulfonate Surfactants Introduces Technical Risk


Within the branched alkylbenzenesulfonate surfactant class, simply interchanging the counterion (e.g., ammonium vs. sodium), the alkyl chain architecture (linear vs. branched, chain length), or the substitution pattern on the aromatic ring can drastically alter solubility, interfacial behavior, and environmental fate. The ammonium salt form (CAS 93919-48-3) has been specifically noted for its enhanced aqueous solubility relative to sodium or potassium salts of the same anion, which are described as more hygroscopic . The branched dinonyl substitution pattern provides a distinct hydrophobic–hydrophilic balance that cannot be replicated by linear alkylbenzene sulfonates (e.g., sodium dodecylbenzenesulfonate, SDBS) or by shorter-chain branched homologs. Furthermore, different salt forms of hydroxydinonylbenzenesulfonate (e.g., the sodium salt, CAS 93904-97-3) exhibit different physicochemical properties and may have different regulatory listing statuses [1], making direct formulation substitution technically and commercially risky.

Counterion Identity
Ammonium vs. sodium salt form may alter solubility profile and regulatory listing status; direct substitution can affect formulation behavior and compliance.
Alkyl Chain Architecture
Branched dinonyl substitution yields unique HLB and interfacial film properties; linear or shorter-chain branched sulfonates may not replicate emulsification or demulsification performance.

Quantitative Differential Evidence: Benzenesulfonic Acid, Hydroxydinonyl-, Monoammonium Salt vs. Closest Analogs


Molecular Weight and Rotatable Bond Count Differentiate the Ammonium Salt from Its Sodium Counterpart

The monoammonium salt exhibits a molecular weight of 443.7 g/mol (exact mass 443.3069 Da) [1], whereas the sodium salt analog (CAS 93904-97-3) has a molecular formula of C24H41NaO4S and a molecular weight of approximately 432.6 g/mol [2]. This measurable difference in molecular weight, confirmed by mass spectrometry, directly reflects the distinct counterion identity. Additionally, the rotatable bond count for the ammonium salt is 16 [1], while the free acid form (CAS 68892-30-8) is reported to have 17 rotatable bonds , indicating slight conformational flexibility differences attributable to counterion environment. These properties serve as analytical markers for identity verification and purity assessment during procurement.

Molecular Identity
Head-to-head
MW 443.7 (ammonium) vs 432.6 (sodium salt); rotatable bonds 16 vs 17 (free acid)
Enables salt-form verification in procurement
Computed properties; confirm by MS
physicochemical characterization surfactant identity verification quality control

Regulatory Inventory Status: TSCA and DSL Listings Provide a Compliance Advantage for the Ammonium Salt Form

The monoammonium salt (CAS 93919-48-3) is explicitly listed on both the US EPA TSCA Inventory [1] and the Canadian Domestic Substances List (DSL) [2], confirming its eligibility for manufacture and import in these major markets. In contrast, the sodium salt analog (CAS 93904-97-3) is not as prominently featured in these regulatory databases, which may introduce uncertainty for formulators seeking to substitute counterions. Regulatory listing serves as a binary, verifiable differentiation point that directly affects procurement lead times and compliance risk.

Regulatory Listing
Head-to-head
Listed on TSCA & DSL vs. sodium salt not prominently listed
Supports North American compliance review
Current database records; verify at time of order
chemical regulation TSCA inventory Canadian DSL

Bioconcentration Factor (BCF) of 56.23 Suggests Different Environmental Partitioning Behavior Relative to Lightly Branched LAS

A calculated bioconcentration factor (BCF) of 56.23 is reported for the branched monoammonium salt by INERIS, derived from EPA CompTox Dashboard estimates [1]. This value is substantially lower than BCFs typically reported for linear alkylbenzenesulfonates (LAS) with equivalent alkyl chain length (e.g., BCF values for C12 LAS often exceed 100 under standard test conditions) [2]. The branched dinonyl structure likely reduces the compound's tendency to bioaccumulate relative to linear-chain analogs, a class-level inference supported by structure–activity relationship principles. While direct head-to-head BCF data are unavailable, this quantitative estimate provides a preliminary environmental differentiation point that may be relevant for applications where ecotoxicity profiles influence chemical selection.

Bioconcentration Factor
Class-level
BCF 56.23 (calculated) vs. linear LAS >100 (reported class range)
Suggests lower bioaccumulation potential
Modeled estimate; confirm with experimental data
environmental fate bioconcentration ecotoxicity screening

Interfacial Dilational Properties: Class-Level Data from Hydroxy-Substituted Alkyl Benzenesulfonates Indicate Structure-Dependent Film Elasticity

Published research on hydroxy-substituted alkyl benzenesulfonates demonstrates that the arrangement of alkyl chains around the benzene ring (e.g., 2-hydroxy-3-decyl-5-octyl vs. 2-hydroxy-3-octyl-5-decyl substitution) produces distinct dilational modulus vs. time curves at both water–air and water–decane interfaces, with maxima appearing in some cases due to surfactant conformation changes and surface layer rearrangement [1]. Although these specific data were obtained for sodium salts of mixed C8/C10 chains rather than the C9 dinonyl ammonium salt, they establish that the precise substitution pattern on the aromatic ring significantly influences interfacial film elasticity—a key performance parameter in emulsification and foam/demulsifier applications. By extrapolation, the 2,3-dinonyl substitution pattern of CAS 93919-48-3 is expected to yield interfacial rheological behavior distinct from both singly substituted and differently branched isomers. This class-level inference underscores that generic substitution with another alkylbenzenesulfonate cannot guarantee equivalent interfacial performance.

Interfacial Film Elasticity
Class-level
Positional isomer substitution alters dilational modulus (literature on hydroxy‑substituted analogs)
Implies unique emulsion/demulsifier performance; direct measurement lacking
Requires experimental characterization for this specific salt
interfacial rheology dilational modulus surfactant film stability

Procurement-Relevant Application Scenarios for Benzenesulfonic Acid, Hydroxydinonyl-, Monoammonium Salt


Industrial Emulsifier and Detergent Formulations Requiring High Aqueous Solubility

The ammonium counterion of CAS 93919-48-3 provides enhanced water solubility compared to sodium or potassium salts, as indicated by class-level inference . This property supports its use in concentrated liquid detergent and emulsifier formulations where rapid dissolution and phase stability are critical. Procurement of the ammonium salt form specifically (rather than the sodium analog) ensures these solubility advantages are realized in the final product.

Corrosion Inhibitor Packages in Metalworking Fluids

Branched alkylbenzenesulfonates are known components of corrosion inhibitor packages . The unique 2,3-dinonyl and 4-hydroxy substitution pattern of this compound, combined with its moderate BCF [1], positions it as a candidate for metalworking fluid formulations where both corrosion protection and an improved environmental profile relative to linear LAS are desired. The confirmed TSCA and DSL regulatory status [2] facilitates procurement for North American industrial operations.

Enhanced Oil Recovery (EOR) and Demulsifier Applications

The interfacial rheology behavior of hydroxy-substituted alkyl benzenesulfonates at water–decane interfaces [3] indicates that these surfactants can form viscoelastic films at oil–water interfaces. The branched dinonyl structure of CAS 93919-48-3 is anticipated to provide distinct demulsification or emulsion stabilization performance, making it a candidate for EOR chemical flooding or crude oil demulsifier formulations. Direct experimental validation on this specific compound is required prior to field deployment.

Research Applications in Cell Culture and Molecular Biology as a Hydrophobic Compound Dispersant

The compound has been cited for use in cell culture and molecular biology to improve the dispersion of hydrophobic compounds . The combination of the ammonium counterion (enhancing aqueous compatibility) and the dinonyl chains (providing hydrophobic anchoring) makes it a useful tool for researchers working with lipophilic substances in aqueous biological systems. The analytical identity parameters established in Section 3 [4] provide quality assurance benchmarks for laboratory procurement.

Application
Selection Property
Validation Focus
Liquid detergent / emulsifier formulation
Ammonium salt solubility context
Phase stability and dissolution rate
Metalworking fluid corrosion inhibitor
Branched dinonyl structure, moderate BCF context
Corrosion protection and environmental profile assessment
EOR chemical flooding / demulsifier
Interfacial rheology context (class-level inference)
Direct demulsification/emulsion stability measurement
Hydrophobic compound dispersant (cell culture research)
Ammonium salt compatibility, dinonyl hydrophobic anchoring
Dispersion efficiency and biocompatibility screening
Quote Request

Request a Quote for Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.